1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound notable for its potential applications in medicinal chemistry. This compound is structurally characterized by a piperazine ring linked to a triazolopyrimidine moiety and an ethanone group with methoxyphenoxy substitution.
The compound is cataloged under the CAS number 920227-70-9 and has been identified as an intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used in antiplatelet therapy.
This compound falls under the category of heterocyclic compounds due to its incorporation of nitrogen-containing rings. It is classified as a pharmaceutical intermediate, primarily used in research settings rather than for direct therapeutic applications.
The synthesis of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone involves several key steps:
The synthesis may utilize various reagents such as coupling agents and protective groups to ensure the selective formation of desired intermediates. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.
The molecular formula of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is C23H22FN7O3. Its molecular weight is approximately 463.47 g/mol.
The structure features a fused triazole and pyrimidine ring system that contributes to its biological activity.
This compound can participate in various chemical reactions including:
Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The choice of solvent and temperature plays a crucial role in determining reaction outcomes.
The mechanism of action for 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific biological targets, particularly those related to platelet aggregation pathways.
Upon administration, this compound may inhibit certain enzymes or receptors involved in these pathways, thereby exerting antiplatelet effects similar to those observed with Ticagrelor. The fluorophenyl group likely enhances binding affinity through hydrophobic interactions.
While specific solubility data is not available from current sources, compounds with similar structures often exhibit moderate solubility in organic solvents.
Key properties include:
This compound serves primarily as a research tool in pharmacology and medicinal chemistry. It is instrumental in studying P2Y12 receptor antagonism and developing new antiplatelet therapies. Additionally, it may be utilized in further synthetic research aimed at creating novel therapeutic agents targeting various diseases associated with platelet aggregation.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4